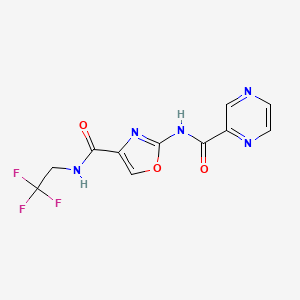

2-(pyrazine-2-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(pyrazine-2-carbonylamino)-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N5O3/c12-11(13,14)5-17-8(20)7-4-22-10(18-7)19-9(21)6-3-15-1-2-16-6/h1-4H,5H2,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRPNMRHBYGAOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NC2=NC(=CO2)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrazine-2-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic or basic conditions.

Introduction of the Oxazole Ring: The oxazole ring is often introduced via cyclization reactions involving α-haloketones and amides.

Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through nucleophilic substitution reactions using trifluoroethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(pyrazine-2-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amides or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound has shown promise in several biological applications:

1. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Specifically, derivatives of pyrazine have been shown to be effective against various bacterial strains, including Mycobacterium tuberculosis. The presence of the pyrazine moiety enhances interaction with microbial targets, leading to effective inhibition of growth.

Case Study : A study on pyrazine derivatives demonstrated their effectiveness against resistant strains of bacteria, showcasing the potential for this compound as a lead structure for developing new antibiotics.

2. Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. Preliminary studies have explored its effects on enzymes such as tyrosinase, which plays a crucial role in melanin production. Inhibition of this enzyme can be beneficial for cosmetic applications aimed at skin lightening and treating hyperpigmentation disorders.

Case Study : Research has shown that certain oxazole derivatives significantly inhibit tyrosinase activity, indicating that modifications to the phenyl ring can enhance inhibitory potency.

3. Antioxidant Activity

The antioxidant potential of related compounds has been assessed using DPPH and ABTS assays. Compounds exhibiting strong radical scavenging activity were identified, suggesting a protective effect against oxidative stress.

Case Study : A comparative study found that oxazole derivatives with specific substitutions demonstrated enhanced antioxidant properties, which could be leveraged in developing therapeutic agents for oxidative stress-related conditions.

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound is essential for establishing its efficacy and safety in clinical settings. Research on similar oxazole derivatives has highlighted varied absorption and metabolism profiles.

Mechanism of Action

The mechanism of action of 2-(pyrazine-2-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activities. The compound’s effects are mediated through pathways involving binding to active sites, altering protein conformation, or inhibiting enzymatic functions.

Comparison with Similar Compounds

Pyrazinecarboxamide Derivatives

- N-(4′-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide (5b) : Features a pyrazine core with a chloro-methyl-substituted biphenyl group. The electron-withdrawing chlorine and methyl groups enhance aromatic stacking and modulate solubility .

- N-[(4-(Trifluoromethyl)phenyl]pyrazine-2-carboxamide : Contains a trifluoromethylphenyl group, which increases lipophilicity and resistance to oxidative metabolism compared to the trifluoroethyl group in the target compound .

Oxazole/Thiazole-Containing Analogs

- N-(2-Oxo-2-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}ethyl)-2-pyrazinecarboxamide: Replaces oxazole with thiazole, altering hydrogen-bonding capacity and electronic distribution due to sulfur’s polarizability .

Piperazine-Linked Compounds

- N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) : Incorporates a piperazine spacer, increasing conformational flexibility and solubility compared to the rigid oxazole-pyrazine backbone of the target compound .

Physicochemical Properties

Key Observations :

- Melting Points : Quinazoline derivatives (e.g., A3) exhibit higher melting points (196–197°C) due to strong π-π stacking and hydrogen bonding . The target compound’s trifluoroethyl group may reduce crystallinity compared to halogenated aryl substituents.

- Solubility : The oxazole-pyrazine backbone likely reduces solubility compared to piperazine-linked analogs (e.g., 8b), which benefit from flexible spacers .

Biological Activity

The compound 2-(pyrazine-2-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activities based on available research findings, including structure-activity relationships (SAR), inhibitory effects on specific biological targets, and relevant case studies.

Chemical Structure

The compound features a complex structure with multiple functional groups that may influence its biological activity. The key components include:

- A pyrazine ring that may contribute to its interaction with biological targets.

- An oxazole moiety known for its diverse pharmacological properties.

- A trifluoroethyl group that could enhance lipophilicity and metabolic stability.

Inhibitory Potency

Research into the biological activity of similar compounds has indicated that modifications in the chemical structure can significantly impact their potency against various biological targets. For instance, a study on substituted oxazolones demonstrated that specific substitutions could enhance the inhibitory effects on acid ceramidase (AC), a crucial enzyme in sphingolipid metabolism .

Table 1: Inhibitory Potencies of Related Compounds

| Compound | Target | IC50 (μM) |

|---|---|---|

| 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide | hAC | 0.025 |

| This compound | TBD | TBD |

Note: IC50 values for the compound are not yet determined but are expected to be investigated in ongoing studies.

The compound's mechanism of action may involve the inhibition of specific enzymes or pathways related to cell signaling and metabolism. The oxazole and carboxamide groups are often associated with interactions that can modulate enzymatic activity or receptor binding .

Study on Sphingolipid Metabolism

A notable study focused on the role of acid ceramidase (AC) in various cellular processes highlighted the importance of targeting this enzyme for therapeutic purposes. Inhibitors similar to This compound were shown to modulate AC activity effectively, suggesting potential applications in treating diseases linked to sphingolipid dysregulation .

Antimycobacterial Activity

In another study investigating substituted carboxamides, several compounds exhibited significant antimycobacterial activity against Mycobacterium tuberculosis. The results indicated that structural modifications could lead to enhanced efficacy compared to standard treatments like isoniazid . While direct data on the compound's antimycobacterial properties are lacking, its structural similarities suggest potential for further investigation.

Q & A

Q. What are the optimal synthetic routes for 2-(pyrazine-2-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves condensation of pyrazine-2-carboxylic acid derivatives with amines under controlled conditions. Key steps include:

- Coupling agents : Triphenylphosphite or similar reagents promote amide bond formation between the pyrazine and oxazole-carboxamide moieties .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.

- Temperature control : Reactions are often conducted at 60–80°C to balance yield and minimize side products .

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate specific steps, but purity must be verified via HPLC or TLC .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- NMR : ¹H and ¹³C NMR confirm connectivity of the pyrazine, oxazole, and trifluoroethyl groups. Key signals include:

- Pyrazine protons: δ 8.5–9.0 ppm (aromatic).

- Trifluoroethyl group: δ 3.8–4.2 ppm (CH₂CF₃) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 348.08) .

- HPLC : Reverse-phase chromatography assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoroethyl vs. ethyl groups) influence bioactivity, and what experimental designs are suitable for SAR studies?

- Rationale : The trifluoroethyl group enhances metabolic stability and target binding via hydrophobic/electron-withdrawing effects .

- Methodology :

- Analog synthesis : Replace the trifluoroethyl group with ethyl, cyclopropyl, or fluorinated variants .

- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays .

- Computational modeling : Docking studies (e.g., AutoDock) predict binding interactions with active sites .

Data Contradiction Note : While trifluoroethyl groups generally improve stability, some studies report reduced solubility, necessitating formulation optimization .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Root cause analysis : Variability may arise from:

- Purity differences : Impurities (>5%) can skew assay results. Validate via orthogonal methods (NMR, LC-MS) .

- Assay conditions : pH, temperature, and solvent (DMSO concentration) affect activity. Standardize protocols across labs .

- Experimental replication : Repeat assays in triplicate with independent synthetic batches.

- Meta-analysis : Compare data across peer-reviewed studies, prioritizing results from journals with rigorous review processes (e.g., Acta Crystallographica) .

Q. What degradation pathways should be considered during stability studies, and how can they be mitigated?

- Pathways :

- Hydrolysis : The amide bond may hydrolyze under acidic/basic conditions. Monitor via pH stability assays (pH 1–9) .

- Oxidation : Pyrazine rings are susceptible to oxidation. Use antioxidants (e.g., BHT) in formulations .

- Analytical tools :

- Forced degradation studies : Expose the compound to heat (40–60°C), light, and humidity, then analyze via LC-MS .

Q. What strategies are effective for improving solubility and bioavailability without compromising activity?

Q. Methodological Resources

- Synthetic protocols : Refer to Acta Crystallographica for crystallographic data and reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.